AquaMet Catalyst
Description
Evolution of Water-Soluble Ruthenium Catalysts for Olefin Metathesis
The pursuit of water-compatible metathesis catalysts began with early systems utilizing simple transition metal salts. For instance, ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃(H₂O)n) and Ru(tos)₂(H₂O)₆ (tos = p-toluenesulfonate) were explored for ring-opening metathesis polymerization (ROMP) of functionalized oxanorbornenes in water. rsc.org While these early catalysts demonstrated activity in aqueous media, their performance, particularly initiation and control over polymerization, had limitations. rsc.org
Significant advancements came with the development of well-defined ruthenium alkylidene complexes, notably the Grubbs catalysts. The introduction of N-heterocyclic carbene (NHC) ligands in second-generation Grubbs catalysts enhanced their activity, stability, and functional group tolerance, including improved tolerance to air and moisture. rsc.orgtcichemicals.combeilstein-journals.org Building upon this foundation, researchers aimed to impart water solubility to these highly effective catalyst frameworks. Strategies included incorporating polar or ionic tags onto the catalyst structure. The evolution moved towards designing catalysts that not only were soluble in water but also maintained high catalytic activity and stability in this challenging solvent. researchgate.net
Distinctive Features of AquaMet Catalyst as a Hoveyda-Grubbs Type Variant
This compound is characterized as a Hoveyda-Grubbs type catalyst, which is a class of ruthenium complexes featuring a chelating benzylidene ligand. tcichemicals.comapeiron-synthesis.commdpi.comrsc.orgrsc.orgresearchgate.net Hoveyda-Grubbs catalysts are known for their enhanced stability and often improved selectivity compared to the original Grubbs catalysts, largely attributed to the bidentate coordination of the 2-alkoxybenzylidene ligand to the ruthenium center. tcichemicals.comfiveable.meencyclopedia.pub
A key distinctive feature of this compound is the incorporation of a quaternary ammonium (B1175870) group. tcichemicals.commdpi.comrsc.orgrsc.orgascensusspecialties.comacs.orgsigmaaldrich.com This functional group confers high polarity and water solubility to the catalyst, enabling its application in aqueous reaction systems. tcichemicals.comascensusspecialties.comsigmaaldrich.com The presence of the ammonium tag is specifically designed to facilitate metathesis reactions in water and can also aid in the removal of ruthenium impurities after the reaction due to the catalyst's polarity and potential affinity to polar stationary phases like silica (B1680970) gel. ascensusspecialties.comacs.org
The chemical formula of this compound is C₃₉H₅₅Cl₃N₄ORu, and its molecular weight is 803.31 g/mol . apeiron-synthesis.comsigmaaldrich.comsigmaaldrich.comalfachemic.com It is structurally a variant of the second-generation Hoveyda-Grubbs catalyst, modified with the ammonium tag. mdpi.comresearchgate.net
Significance of this compound in Contemporary Academic Research
This compound holds significant importance in contemporary academic research, particularly in the realm of green chemistry and the metathesis of challenging substrates. Its water solubility makes it a valuable tool for conducting olefin metathesis reactions in aqueous media, aligning with the principles of sustainable chemistry by reducing the reliance on organic solvents. rsc.orgacs.org
Research findings highlight the application of AquaMet in various metathesis transformations in water, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis of water-soluble substrates. tcichemicals.comapeiron-synthesis.comascensusspecialties.comacs.orgsigmaaldrich.com It has also been shown to be active in organic solvents and ionic liquids, demonstrating its versatility. sigmaaldrich.comalfachemic.com
Studies have investigated the speciation of AquaMet in water to understand its behavior and optimize reaction conditions. Research indicates that under typical pH-neutral, salt-free conditions, only trace amounts of the active species may be present, with metathesis-inactive hydroxide (B78521) species dominating. acs.orgnih.govnih.gov Increasing salt concentrations, such as NaCl, can stabilize the catalyst species at neutral pH, expanding the range of compatible conditions. nih.govnih.gov
Furthermore, AquaMet has been explored in the context of immobilizing ruthenium catalysts on solid supports, such as silica gels, to create reusable heterogeneous catalytic systems. rsc.orgrsc.org This approach leverages the ammonium tag for anchoring the catalyst, aiming to combine the benefits of homogeneous catalysis with easy separation and recycling. rsc.orgacs.org
The catalyst's utility extends to the modification of biomolecules in aqueous environments, an area with potential applications in chemical biology and medicine, although challenges related to catalyst degradation in water persist. acs.orgnih.govnih.gov Academic research continues to explore the scope and limitations of AquaMet, contributing to the broader understanding of aqueous olefin metathesis and the design of improved water-soluble catalysts. rwth-aachen.de
Structure
2D Structure
Properties
IUPAC Name |
dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPOCRCZBKEIS-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55Cl3N4ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Aquamet Catalyst
Precursor Synthesis and Ligand Design for AquaMet Catalyst Systems
The efficacy of AquaMet in aqueous media is largely attributed to the strategic design of its ligands, particularly the incorporation of hydrophilic elements.
Functionalized imidazolinium salts serve as crucial precursors for the N-heterocyclic carbene (NHC) ligands present in this compound acs.orgbeilstein-journals.org. The synthesis of these salts involves the cyclization of appropriate precursors. For instance, an "AquaMet" precursor synthesis has been described involving the bromination of allyl-methyl-piperazine followed by cyclization google.com. More generally, the preparation of functionalized imidazolium (B1220033) salts, often used as water-soluble NHC precursors for aqueous metal catalysis, can be achieved through various methods, including the reaction of imidazole (B134444) derivatives with appropriate organic halides or through multi-component condensation reactions beilstein-journals.orgacademie-sciences.frresearchgate.netpsu.eduresearchgate.net. These synthetic routes allow for the introduction of diverse functional groups onto the imidazolium ring, influencing the electronic and steric properties of the resulting NHC ligand and, consequently, the metal complex researchgate.netrsc.org.
A defining feature of this compound is the presence of a quaternary ammonium (B1175870) group tcichemicals.comascensusspecialties.comacs.orgresearchgate.net. This positively charged moiety is strategically incorporated into the catalyst structure to confer high solubility in aqueous solutions tcichemicals.comascensusspecialties.comacs.orgresearchgate.net. The presence of the quaternary ammonium group not only enhances hydrophilicity but can also influence the electronic properties of the ruthenium center and increase the catalyst's affinity to silica (B1680970) gel, which is beneficial for catalyst separation and product purification ascensusspecialties.comacs.orgresearchgate.net. The incorporation of quaternary ammonium groups into catalyst structures for aqueous applications is a known strategy, and methods for their formation, including in situ generation or reaction with methyl chloride, have been explored in the context of developing water-soluble catalysts researchgate.netgoogle.com.
Derivatization Strategies for Enhanced Catalytic Properties
Chemical modifications to the AquaMet structure or its ligands can be employed to optimize its catalytic performance, including activity, selectivity, and stability.
Backfunctionalization of NHC ligands involves introducing functional groups directly onto the backbone of the carbene ring, as opposed to the nitrogen substituents google.com. This strategy can significantly impact the steric and electronic environment around the metal center, thereby tuning catalytic activity and stability researchgate.netrsc.orgnih.gov. While specific backfunctionalization of the NHC ligand within the precise AquaMet structure is not detailed in all general literature, the concept is applied to related imidazolinium salts and NHC-metal complexes, including the synthesis of "backfluorinated" variants google.com. Such modifications can alter the catalyst's interaction with the substrate and the reaction medium, potentially leading to enhanced performance in specific applications.
The efficiency of olefin metathesis catalysts, including AquaMet, is dependent on their initiation and propagation rates rwth-aachen.denih.gov. Modifications to the catalyst structure can be employed to tailor these rates. For Hoveyda-Grubbs type catalysts, the nature of the halide ligands can influence both activity and stability, with different halides impacting the catalytic performance rwth-aachen.de. Studies on AquaMet have shown that factors such as chloride concentration can play a significant role in enhancing the rate of propagation and reducing catalyst decomposition, leading to improved turnover and lifetime nih.gov. The electron-withdrawing nature of the quaternary ammonium group in AquaMet has also been suggested to contribute to enhanced catalyst initiation researchgate.net. By carefully tuning the electronic and steric properties through ligand modifications and optimizing reaction conditions, the initiation and propagation rates of this compound can be tailored for specific synthetic transformations.
Immobilization and Heterogenization Approaches
To facilitate catalyst recovery and reuse, which is particularly desirable in industrial settings, strategies for immobilizing or heterogenizing homogeneous catalysts like AquaMet have been developed rsc.orgwiley-vch.de. AquaMet, with its quaternary ammonium tag, exhibits an affinity for siliceous supports, making immobilization on materials like silica gel a viable approach tcichemicals.comascensusspecialties.comacs.orgresearchgate.net.
Ammonium-tagged catalysts, including AquaMet, can be immobilized on mesoporous silica supports such as SBA-15 acs.orgjkchemical.com. This can be achieved through non-covalent interactions between the positively charged ammonium group and the negatively charged surface of the silica under certain conditions acs.orgresearchgate.net. Another approach involves encapsulating the catalyst within solid matrices, such as yolk-shell silica materials or Metal-Organic Frameworks (MOFs) rsc.orgmdpi.com. Encapsulation within MOFs like (Cr)MIL-101-SO₃⁻ has been shown to confine the this compound through non-covalent interactions, potentially enhancing performance and preventing leaching rsc.orgmdpi.com. These heterogenization strategies aim to combine the benefits of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous catalysts rsc.orgwiley-vch.demdpi.com.
Research findings have demonstrated the effectiveness of immobilized AquaMet in various metathesis reactions. For example, studies on the ring-closing metathesis of diethyl diallylmalonate using AquaMet immobilized on different silica-based supports have been reported, showing catalytic activity rsc.org.
Example Data Table: Effect of NaCl on AquaMet Decomposition Rate escholarship.org
| NaCl Concentration (mM) | Approximate Time for Significant Catalyst Decomposition (minutes) |
| 0 | < 100 |
| 100 | > 100 |
Note: Data derived from visual interpretation of UV-vis spectroscopy trends. escholarship.org
Example Data Table: RCM Yields with this compound jkchemical.com
| Substrate | AquaMet Loading (mol%) | Solvent | Yield (%) |
| Substrate leading to a 5-membered ring1 | 0.75 | Neat Water | 90 (NMR) |
These immobilization approaches offer potential for developing reusable catalytic systems, contributing to more sustainable chemical processes.
Synthesis of Silica-Supported this compound Derivatives
The immobilization of homogeneous catalysts onto solid supports is a key strategy to enable their separation and recycling, combining the benefits of homogeneous catalysis (high activity and selectivity) with heterogeneous processing osaka-u.ac.jp. For AquaMet catalysts, which feature an ammonium tag, immobilization on siliceous supports has been demonstrated jkchemical.cominstalker.org.
One approach involves the synthesis of AquaMet/SBA-15, where the ammonium-tagged catalyst is immobilized on SBA-15, a type of ordered mesoporous silica jkchemical.com. This method leverages the interaction between the cationic ammonium group on the catalyst and the silica support jkchemical.cominstalker.org.
Furthermore, methods for synthesizing silica-supported, backfunctionalized N-heterocyclic carbene (NHC) carbene-metal complexes, which include this compound-type systems, have been explored google.com. These synthetic routes aim to anchor the catalyst structure onto the silica matrix, allowing for the creation of heterogeneous catalysts that retain the catalytic activity while gaining the advantages of solid supports google.com. Exemplary representations of such synthetic methods for silica-supported this compound-type systems have been described google.com.
The selection of the appropriate silica support and immobilization parameters is crucial and can influence the catalyst's performance and selectivity, particularly in continuous-flow processes jkchemical.com.
Strategies for Catalyst Separation and Recovery
A primary advantage of AquaMet catalysts, particularly their water-soluble variants, lies in the potential for straightforward separation from hydrophobic organic reaction products researchgate.netresearchgate.net. The quaternary ammonium group imparts high water solubility researchgate.netresearchgate.net.
For heterogeneous, silica-supported AquaMet catalysts, simple physical separation methods like filtration can be employed to isolate the solid catalyst from the liquid reaction mixture jkchemical.com. This approach has been shown to result in very low residual ruthenium content in the metathesis products, typically ≤7.5 ppm after simple filtration jkchemical.com.
Research into the recovery and recycling of AquaMet and related water-soluble ruthenium catalysts highlights various strategies. While the inherent water solubility facilitates separation from non-polar products, challenges can arise in separating the catalyst from water-soluble products or in certain solvent mixtures researchgate.netresearchgate.net.
Alternative separation methods explored for water-soluble or modified catalysts include magnetic separation, although its applicability depends on the catalyst design researchgate.net. The use of stimuli-responsive polymers has also been tested for catalyst separation, albeit with limited success in some cases researchgate.net.
Efficient separation of the product from the catalyst can also be influenced by the catalyst design itself. For instance, using backfluorinated NHC carbene-metal complexes, related to the AquaMet type, may increase separation efficiency, particularly in systems involving fluorinated solvents or substrates with fluoroalkyl groups google.com.
Successful recycling of AquaMet and similar ruthenium initiators in aqueous reactions has been reported to some extent, with catalysts being reused for multiple cycles researchgate.netresearchgate.net. For example, a related polymeric catalyst system showed residual ruthenium content below 1 ppm in the product, suggesting low leaching and potential for recovery researchgate.net.
Catalytic Performance and Mechanistic Elucidation of Aquamet Catalyst
Scope of Olefin Metathesis Reactions Catalyzed by AquaMet Catalyst
AquaMet has demonstrated its versatility by effectively catalyzing several types of olefin metathesis reactions in aqueous systems, including Ring-Opening Metathesis Polymerization (ROMP), Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and to some extent, Enyne Metathesis.
Ring-Opening Metathesis Polymerization (ROMP) in Aqueous Media
AquaMet is an effective catalyst for the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins in aqueous solutions. This has been particularly noted in the polymerization of norbornene derivatives and for the synthesis of DNA macromonomers. nih.gov The ability to conduct ROMP in water opens up possibilities for applications in biological systems and materials science. researchgate.net The polymerization kinetics in aqueous solutions have been observed to be slower compared to reactions in organic solvents, which is likely due to a decreased rate of ligand dissociation. researchgate.net
| Monomer | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Conversion (%) | Polymer Properties (Mn, PDI) | Reference |
|---|---|---|---|---|---|---|
| PEGylated norbornene | Not specified | PBS | Not specified | Not specified | Not specified | researchgate.net |
| Quaternary ammonium-based phenyl norbornene carboximide | Not specified | Water | Living polymerization | Not specified | Not specified | nih.govbeilstein-journals.org |
Ring-Closing Metathesis (RCM) in Aqueous Systems
Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, and AquaMet has been successfully employed for this transformation in aqueous media. nih.govbeilstein-journals.orgacs.org It has been used in the cyclization of various water-soluble dienes, including unprotected peptides. apeiron-synthesis.com The efficiency of the RCM reaction is influenced by factors such as pH and the presence of salts like sodium chloride. nih.govuva.nl For instance, the RCM of a water-soluble diol is quantitative at a pH of 3.1 in the presence of 0.1 M NaCl, where the active form of the catalyst is dominant. nih.gov
| Substrate | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Water-soluble diol | 0.25 | Water (0.1 M NaCl) | pH 3.1, 24 h | Quantitative | nih.gov |
| N,N-diallylated substrate | Not specified | Water | Not specified | >95 | nih.govbeilstein-journals.orgacs.org |
| Unprotected peptides | Not specified | Water | Not specified | Not specified | apeiron-synthesis.com |
Cross-Metathesis (CM) Applications
AquaMet has also been utilized in Cross-Metathesis (CM) reactions in aqueous solutions. A notable example is the self-metathesis of allyl alcohol. researchgate.netbeilstein-journals.org The reaction conditions for CM can be optimized, with factors such as catalyst loading and the presence of salts influencing the outcome. For the self-metathesis of allyl alcohol, optimal results were achieved with a 2.5 mol% catalyst loading in the presence of 140 mM NaCl. researchgate.netbeilstein-journals.org
| Substrates | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Allyl alcohol (self-metathesis) | 2.5 | D2O (140 mM NaCl) | 25 °C | 54-59 | researchgate.netuva.nlbeilstein-journals.org |
Enyne Metathesis Transformations
While ruthenium catalysts are generally known to promote enyne metathesis, specific examples of AquaMet being used for this transformation in aqueous media are not extensively detailed in the reviewed literature. However, its utility in other metathesis reactions suggests its potential for catalyzing enyne metathesis in water, which involves the reaction of an alkene and an alkyne to form a 1,3-diene. d-nb.infoacs.org The general mechanism for enyne metathesis can proceed through either an "ene-then-yne" or "yne-then-ene" pathway. beilstein-journals.org
Isomerization Reactions
A notable aspect of the this compound's reactivity in aqueous media is its propensity to promote isomerization of the olefinic bond in the substrate or product. nih.gov This is often an undesired side reaction that competes with the metathesis pathway. The extent of isomerization can be significant; for example, in the RCM of a water-soluble diol in D2O, isomerization products can account for a substantial portion of the product distribution, especially at elevated temperatures. nih.gov However, the presence of chloride ions has been observed to potentially inhibit this isomerization. nih.gov The isomerization is believed to proceed through the formation of ruthenium-hydride species resulting from catalyst decomposition.
Reaction Kinetics and Mechanistic Pathway Investigations
The catalytic activity and stability of AquaMet in aqueous solutions are intricately linked to its speciation, which is highly dependent on the pH and the concentration of chloride ions. nih.govuva.nl Under neutral, salt-free conditions, the active dichloride form of AquaMet is only present in trace amounts. Instead, metathesis-inactive hydroxide (B78521) species are dominant. nih.govuva.nl
The general mechanism for olefin metathesis, as proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene and an olefin, forming a metallacyclobutane intermediate. nih.govbeilstein-journals.orgacs.orgbeilstein-journals.org
In aqueous media, the this compound's mechanistic pathway is further complicated by its interaction with water. Water can act as a ligand, leading to the formation of aqua and hydroxo complexes, which can affect the catalyst's activity and stability. nih.govuva.nl The decomposition of the catalyst in water is a significant factor, leading to the formation of species that can catalyze side reactions like isomerization. nih.gov Increasing the chloride ion concentration can suppress the formation of deactivating hydroxide species and stabilize the active form of the catalyst, thereby enhancing its metathesis activity. nih.govuva.nl
Kinetic studies on the cross-metathesis of allyl alcohol have indicated that both catalyst deactivation and product inhibition can occur under standard reaction conditions. uva.nl
Influence of Reaction Environment on Kinetic Behavior
The kinetic behavior of the this compound is profoundly influenced by the aqueous reaction environment, particularly pH and the presence of salts. Studies have shown that both the activity and stability of the catalyst are sensitive to these parameters.
Research investigating the ring-opening metathesis polymerization (ROMP) of a PEG-tagged 7-oxanorbornene derivative under physiologically relevant conditions revealed a strong dependence on pH. Lower pH values were found to be beneficial, with catalyst decomposition being significantly slower at pH 6.5 compared to pH 7.4 and 8.0. This suggests that acidic conditions help to maintain the integrity of the active catalytic species.
The presence of salts, specifically sodium chloride (NaCl), also plays a crucial role in the catalyst's performance. Increasing the salt concentration has been shown to decrease the rate of catalyst decomposition. This stabilizing effect is attributed to the chloride ions, which can coordinate to the ruthenium center and mitigate the deactivating effects of water or hydroxide ions. The combination of a slightly acidic pH and the presence of salts like NaCl has been identified as optimal for enhancing the conversion rates in aqueous ROMP reactions.
A study on the Ring-Closing Metathesis (RCM) of N,N-diallyltosylamide in a 20 mM MES buffer demonstrated the complex interplay of environmental factors on the turnover number (TON) of the catalyst. The efficiency of the reaction is dependent on the specific buffer system and its concentration, highlighting the need for careful optimization of reaction conditions for each specific substrate and transformation. rwth-aachen.de
Table 1: Influence of Reaction Environment on this compound Performance in Aqueous ROMP
| pH | NaCl Concentration (mM) | Monomer Conversion (%) | Catalyst Stability |
| 8.0 | 50 | Lower | Decreased |
| 7.4 | 50 | Moderate | Moderate |
| 6.5 | 0 | Higher | Increased |
| 6.5 | 20 | Higher | Increased |
| 6.5 | 50 | Higher | Increased |
| 6.5 | 100 | >99 | Maximized |
This table summarizes qualitative trends observed in research on the aqueous ROMP of PEG-tagged norbornene derivatives.
Characterization of Catalytic Intermediates (e.g., Ruthenium Alkylidene Complexes)
The direct characterization of catalytic intermediates of AquaMet in aqueous solutions, such as the active ruthenium alkylidene complexes, presents a significant challenge. researchgate.net These species are typically present at very low concentrations and are highly reactive, making their isolation and detailed spectroscopic analysis difficult. researchgate.net
While general mechanistic pathways for Grubbs-type catalysts involve the formation of ruthenacyclobutane and subsequent productive metathesis, specific details regarding the ligation and oxidation state of the AquaMet intermediates in water are not extensively documented in the available literature. 1H NMR studies have been employed to monitor the formation of halide-exchanged complexes of similar Grubbs-Hoveyda type catalysts, suggesting that such techniques could potentially be used to probe the coordination environment of the ruthenium center in AquaMet under various aqueous conditions. However, detailed spectroscopic data specifically for AquaMet's catalytic intermediates remains elusive.
Probing Active Species Speciation in Aqueous Solutions
The speciation of the this compound in aqueous solutions is a critical factor governing its catalytic activity. In the absence of coordinating salts and under neutral pH conditions, the active catalyst can undergo ligand exchange with water or hydroxide ions, leading to the formation of inactive species. This deactivation pathway involves the displacement of the chloride ligands.
UV-vis spectroscopy has been utilized to monitor the decomposition of the this compound in aqueous buffer solutions. These studies have shown that the characteristic absorbance peak of the active catalyst diminishes over time, with the rate of decay being dependent on the pH and salt concentration. The presence of chloride ions helps to suppress this decomposition, likely by shifting the equilibrium away from the formation of the aquated and subsequently deactivated ruthenium complexes. An in-situ generated nitrate derivative of a similar water-soluble catalyst has been reported to exhibit faster initiation in aqueous RCM, which was attributed to a higher concentration of the active species.
Catalyst Efficiency and Selectivity Studies
The efficiency and selectivity of the this compound are key metrics for its practical application in complex chemical syntheses in aqueous environments.
Turnover Number (TON) and Turnover Frequency (TOF) Determinations
The Turnover Number (TON) and Turnover Frequency (TOF) are important measures of a catalyst's efficiency. For the this compound, these values can vary significantly depending on the substrate, reaction conditions, and the specific metathesis reaction being performed (RCM, ROMP, or cross-metathesis).
In the context of biohybrid catalysts, where AquaMet-type catalysts have been incorporated into protein scaffolds, TONs have been reported for the RCM of various substrates. For instance, in the RCM of N,N-diallyltosylamide, a biohybrid system utilizing a Grubbs-Hoveyda type catalyst within an engineered nitrobindin variant (NB4exp) achieved a TON of 35. For the RCM of a water-soluble diol, the same system reached a full conversion with a TON of 100. rwth-aachen.de It is important to note that these values are for catalyst systems that are similar to, but not identical to, the standalone this compound. The protein scaffold can significantly influence the catalyst's activity and stability.
Table 2: Representative Turnover Numbers for AquaMet-type Catalysts in Aqueous RCM
| Substrate | Catalyst System | TON |
| N,N-diallyltosylamide | GH3@NB4exp (Biohybrid Catalyst) | 35 |
| Water-soluble diol | GH3@NB4exp (Biohybrid Catalyst) | 100 |
| N,N'-diallyl-3-(1-D-glucopyranosyl)oxypropanamide | GH-type catalyst in α-chymotrypsin (Biohybrid) | 20 |
This table presents TON values obtained with biohybrid catalyst systems incorporating water-soluble Grubbs-Hoveyda type catalysts, providing an indication of the efficiency achievable in aqueous media.
Control over Product Selectivity in Complex Reaction Mixtures
The ability to control product selectivity is crucial when dealing with complex substrates that have multiple reactive sites. While the general functional group tolerance of Grubbs-type catalysts is well-established, specific studies detailing the control of product selectivity using the this compound in complex aqueous reaction mixtures are not extensively available in the reviewed literature.
The outcome of a metathesis reaction is influenced by various factors including the solvent, temperature, and concentrations of reactants and the catalyst. researchgate.net For instance, in cross-metathesis reactions, achieving high selectivity for the desired cross-product over homodimers can be challenging. The inherent reactivity of the different olefinic substrates plays a significant role. While AquaMet has been successfully used in various metathesis reactions in aqueous media, including for the modification of biomolecules, detailed quantitative data on its ability to selectively catalyze one reaction over another in a competitive scenario is limited. The addition of additives like magnesium chloride has been shown to be beneficial in the RCM-stapling of unprotected peptides in water, suggesting that such additives can help in masking coordinating functional groups and potentially influencing selectivity. nih.govacs.org
Stability and Decomposition Studies of Aquamet Catalyst in Diverse Environments
Investigation of Catalyst Decomposition under Varying Conditions
Studies have explored the effects of several key parameters on the stability of AquaMet Catalyst in aqueous solutions. These include pH, chloride concentration, and the influence of other ionic strengths.
Effects of pH on this compound Stability
The pH of the aqueous medium plays a critical role in this compound stability. Higher pH values, indicating increased hydroxide (B78521) concentration, lead to faster catalyst decomposition. escholarship.orgrsc.orgnsf.gov This is attributed to the formation of metathesis-inactive hydroxide species. acs.orgacs.orgnih.gov Conversely, lower pH values generally result in slower decomposition rates. escholarship.orgrsc.orgnsf.gov For instance, studies have shown that decomposition is significantly slower at pH 6.5 compared to pH 7.4 and pH 8.0. rsc.orgnsf.gov
Table 1: Effect of pH on this compound Decomposition Rate (Illustrative Data based on Search Results)
| pH | Relative Decomposition Rate (Arbitrary Units) |
| 6.5 | Low |
| 7.4 | Medium |
| 8.0 | High |
Impact of Chloride Concentration on Catalyst Decomposition
Chloride concentration has a notable effect on the stability of this compound in water. Increasing chloride concentration generally leads to decreased catalyst decomposition and improved stability. rsc.orgnsf.govnih.govacs.orgresearchgate.net This is thought to be due to chloride ions suppressing the displacement of chloride ligands on the ruthenium center by water or hydroxide ions, which would otherwise lead to the formation of inactive hydroxide species. rsc.orgnsf.govnih.govresearchgate.net Studies have demonstrated that increasing NaCl concentration up to a certain point (e.g., 100 mM) decreases the rate of catalyst decomposition. rsc.orgnsf.gov However, very high chloride concentrations can sometimes lead to solubility issues for the catalyst. acs.orgacs.orgnih.gov
Table 2: Effect of Chloride Concentration on this compound Stability (Illustrative Data based on Search Results)
| NaCl Concentration (mM) | Relative Decomposition Rate (Arbitrary Units) |
| 0 | High |
| 20 | Medium-High |
| 50 | Medium |
| 100 | Low |
Analysis of Decomposition Mechanisms and Byproducts
Investigating the mechanisms by which this compound decomposes and identifying the resulting byproducts provides crucial insights into its deactivation pathways.
Spectroscopic Monitoring of Catalyst Degradation (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy is a valuable tool for monitoring the degradation of this compound. The catalyst exhibits a characteristic metal-ligand charge transfer (MLCT) band in its UV-Vis spectrum. escholarship.orgrsc.orgnsf.govnih.govresearchgate.netuva.nl Changes in the intensity and position of this band over time can indicate catalyst decomposition. escholarship.orgrsc.orgnsf.govnih.govresearchgate.netuva.nl For AquaMet, a peak around 356-376 nm is typically observed, and its decrease in intensity signifies the loss of the active species. acs.orgescholarship.orgrsc.orgnsf.govresearchgate.netuva.nl A shift in the maximum absorbance wavelength has also been attributed to the partial dissociation of chloride ligands from the metal center. rsc.orgnsf.gov The appearance of new peaks in the UV-Vis spectrum can suggest the formation of other ruthenium complexes or decomposition products in solution. rsc.orgnsf.gov
Correlation of Decomposition with Reaction Yields and Polymer Dispersity
The decomposition of this compound has a direct correlation with the efficiency of metathesis reactions, including reaction yields and, in the case of polymerization, polymer dispersity. Higher rates of catalyst decomposition generally lead to lower reaction yields as less active catalyst is available to drive the transformation. escholarship.orgrsc.orgnsf.govacs.org In ring-opening metathesis polymerization (ROMP), catalyst decomposition during the reaction can result in a mixture of polymer chains with varying lengths and end groups, leading to broader polymer dispersity (ĐM). escholarship.orgrsc.orgnsf.govacs.org The formation of inactive or less active ruthenium species due to decomposition pathways, such as the formation of hydroxide complexes, can terminate or slow down the propagation of polymer chains, contributing to a less controlled polymerization and wider molecular weight distribution. escholarship.orgrsc.orgnsf.govnih.govacs.org The presence of decomposition byproducts, such as benzaldehyde (B42025) and benzyl (B1604629) alcohol derived from the benzylidene ligand, can also potentially influence reaction outcomes. nih.govacs.orgresearchgate.net
Strategies for Enhancing the Robustness of this compound
The stability and activity of this compound are significantly influenced by its interaction with the surrounding environment. In water, for instance, AquaMet can undergo speciation, leading to the formation of metathesis-inactive hydroxide species, particularly at neutral pH conditions commonly employed in synthesis. kegg.jpsigmaaldrich.com This highlights the need for strategies that stabilize the active form of the catalyst and prevent its degradation. Research efforts have explored both intrinsic modifications to the catalyst molecule itself and extrinsic methods involving protective environments.
Ligand Design for Resistance to Deactivation
Ligand design plays a critical role in tuning the electronic and steric properties of ruthenium catalysts, thereby influencing their stability and reactivity. For AquaMet, which is a Grubbs-Hoveyda II type catalyst bearing an ammonium (B1175870) tag for water solubility, modifications to the halide ligands have shown promise in enhancing robustness. nih.govnih.govtcichemicals.com
Studies have investigated the effect of replacing the chloride ligands in AquaMet with heavier halides, such as bromide and iodide. nih.gov It was found that substituting chloride with iodide can reduce the deactivation of Grubbs-Hoveyda II type complexes, including AquaMet, in the presence of biological buffers in water. nih.gov While diiodide complexes were observed to deactivate slower compared to their lighter halide analogues, this enhanced stability came at the cost of lower initial activity. nih.gov Kinetic studies indicated that although the dibromide complex initiated faster, it was also the least stable, demonstrating a trade-off between initiation rate and stability depending on the halide ligand. nih.gov
Another approach involves modifying the counterions associated with the ammonium tag on the catalyst. Replacing chloride counterions with nitrates through simple anion exchange has been shown to improve the activity of AquaMet in the metathesis of diallyl substrates under aqueous and biological conditions, although the rate of catalyst deactivation remained similar. nih.govsuprabank.orgontosight.aisigmaaldrich.com This suggests that while counterion exchange can impact catalytic performance, its effect on intrinsic catalyst stability might be limited.
Furthermore, the design of new ligands, such as sulfonated cyclic (alkyl)(amino) carbene (CAAC) ligands, has led to the development of anionic catalysts with improved water-solubility, robustness, and compatibility with biomolecules. tcichemicals.com These ligands are chosen for their resistance to degradation pathways prevalent in aqueous environments, including attack by nucleophiles, base, water, and β-elimination. tcichemicals.com While these represent new catalyst platforms, the principles of designing ligands resistant to deactivation are directly relevant to enhancing the robustness of AquaMet-like structures.
Encapsulation and Scaffolding Approaches for Catalyst Protection
Encapsulation and scaffolding provide external protective environments that can shield AquaMet from deactivating species and conditions, particularly in complex media like biological fluids. This approach mimics natural enzymes where the active site is protected within a protein scaffold. americanelements.com
Supramolecular assemblies, such as self-assembled resorcinarene (B1253557) capsules and metallocages, have been explored for encapsulating ruthenium olefin metathesis catalysts, including AquaMet. ontosight.aisigmaaldrich.comsigmaaldrich.comnih.gov Encapsulation within a supramolecular metallocage showed that the counterions of the cage could influence catalyst activity. ontosight.aisigmaaldrich.com
Protein scaffolds have emerged as a promising platform for creating artificial metalloenzymes (ArMs) that incorporate synthetic catalysts like AquaMet. nih.govtcichemicals.comtcichemicals.comamericanelements.comsigmaaldrich.com By conjugating or anchoring AquaMet into protein scaffolds such as streptavidin (SAV), ferritin, or human serum albumin (HSA), researchers aim to tune the catalyst's second coordination sphere and provide protection from the surrounding environment. nih.govtcichemicals.comamericanelements.comsigmaaldrich.com This compartmentalization within a protein can protect the metal catalyst from deactivation by biological thiols and other species present in biological media. sigmaaldrich.com Studies have shown that embedding catalysts like AquaMet within protein pockets can lead to improved performance in aqueous media. tcichemicals.comtcichemicals.com
Immobilization on solid supports, such as mesoporous silica (B1680970) or core/shell silica, represents another scaffolding approach. nih.govsigmaaldrich.com Supporting ammonium-tagged Hoveyda-Grubbs catalysts on materials like core/shell silica can lead to highly reusable catalytic systems. sigmaaldrich.com Immobilization can prevent catalyst decomposition pathways, such as bimolecular coupling, by tethering the organometallic species to a surface. ontosight.ai
Advanced Research Applications of Aquamet Catalyst
Chemical Biology and Bioconjugation Strategies
Ring-Closing Metathesis (RCM) for Peptide Stapling in Aqueous Solutions
Ring-closing metathesis (RCM) is a powerful strategy for creating cyclic peptides, often referred to as "stapled peptides," which can exhibit enhanced structural stability, cell permeability, and binding affinity to biological targets. peptide.com The AquaMet catalyst has been instrumental in extending this methodology to unprotected peptides directly in aqueous solutions, a significant advancement that circumvents the need for complex protection and deprotection steps. rsc.org
Successful RCM of unprotected peptides in water using AquaMet has been reported. rsc.orgresearchgate.net Research has shown that the reaction conditions are crucial for efficient cyclization. For instance, the presence of magnesium chloride (MgCl₂) is often beneficial, acting as a mild Lewis acid to mask potentially coordinating functional groups common in biomolecules, thereby preventing catalyst inhibition. researchgate.net One study detailed the RCM of unprotected oxytocin (B344502) and crotalphine peptide analogues where S-allyl cysteine replaced cysteine residues. The reaction proceeded effectively in water with tert-butanol (B103910) as a co-solvent and in the presence of excess MgCl₂. researchgate.net This highlights the catalyst's utility in modifying complex, unprotected biomolecules directly in a biologically relevant medium.
Table 1: Representative Conditions for RCM of Unprotected Peptides with this compound
| Peptide System | Key Modifications | Solvent System | Additive | Reported Outcome | Reference |
|---|---|---|---|---|---|
| General Unprotected Peptides | Incorporation of olefinic side chains | Water | MgCl₂ (400 equiv) | Successful RCM stapling achieved | researchgate.net |
| Oxytocin/Crotalphine Analogues | Replacement of Cysteine with S-allyl Cysteine | Water with 30% t-BuOH | MgCl₂ | Efficient aqueous RCM | researchgate.net |
Cross-Metathesis (CM) for Protein Modification
Cross-metathesis (CM) has emerged as a potent technique for the site-selective modification of proteins, enabling the introduction of various functional groups, such as carbohydrates or probes for imaging. nih.govresearchgate.netox.ac.uk The development of water-soluble catalysts like AquaMet is critical for these applications, allowing reactions to be performed on proteins in their native, folded state in aqueous buffers. researchgate.net
The strategy often involves the incorporation of an unnatural amino acid bearing a terminal alkene into the protein sequence. researchgate.netsemanticscholar.org Research has demonstrated that amino acids with allylic heteroatoms, such as S-allylcysteine, are particularly effective substrates for CM on proteins, as the heteroatom can promote the reaction. nih.govox.ac.uk While many studies in this area focus on the methodology, the use of water-soluble ruthenium catalysts is a foundational element. researchgate.net These catalysts facilitate the coupling of the alkene-containing amino acid residue with a desired reaction partner, also bearing an olefin, to form a new carbon-carbon bond on the protein surface. ox.ac.uk This "tag-and-modify" approach provides a powerful tool for creating semi-synthetic proteins with novel functions. researchgate.netsemanticscholar.org
Application in DNA-Encoded Chemical Libraries (DECLs)
DNA-Encoded Chemical Libraries (DECLs) represent a technology for the synthesis and screening of massive collections of small molecules for drug discovery. nih.govnih.govresearchgate.net The technology relies on covalently linking a unique DNA tag to each chemical compound, which serves as an identifiable barcode. nih.govchimia.ch The synthesis of these libraries requires chemical reactions that are compatible with the DNA tag.
While olefin metathesis is an attractive reaction for building molecular diversity, the application of AquaMet in this context has faced challenges. Research investigating on-DNA RCM found that ammonium-functionalized catalysts, including AquaMet, were unproductive. researchgate.net The high solubility of AquaMet in aqueous solutions, which is typically an advantage, was presumed to lead to counterproductive interactions between the positively charged catalyst and the negatively charged phosphate (B84403) backbone of the DNA tag. researchgate.net This interaction likely inhibits the catalyst's ability to engage with the olefin substrates attached to the DNA, preventing the desired metathesis reaction from occurring. This finding underscores the importance of considering electrostatic interactions between catalysts and the DNA support in the design of DECL synthesis strategies.
Integration of this compound in Electrochemical Biosensing Platforms
Electrochemical biosensors are devices that use a biological recognition element to detect a specific analyte, translating the binding event into a measurable electrical signal. mdpi.comnih.gov The performance of these sensors is highly dependent on the architecture of the electrode surface. mdpi.com While direct integration of the this compound into the signaling mechanism is not a primary application, its utility in synthesizing materials for sensor fabrication is an area of interest.
Fabrication of Polymeric Electroactive Structures for Enhanced Detection
The this compound and similar water-soluble ruthenium complexes are capable of initiating Ring-Opening Metathesis Polymerization (ROMP) in aqueous media. This process can be used to create advanced polymeric materials with tailored properties for biosensor applications. For example, amphiphilic polymers synthesized via ROMP have been used to create nano-sized sensors. apeiron-synthesis.com These polymeric structures can serve as scaffolds on electrode surfaces, increasing the surface area and providing a matrix for immobilizing other sensing components. researchgate.net The ability to polymerize functionalized monomers using a water-tolerant catalyst like AquaMet allows for the creation of electroactive polymeric structures that can enhance the sensitivity and stability of electrochemical biosensors. nih.govapeiron-synthesis.com
Role in Aptamer-Based Biosensor Development
Aptamers are single-stranded DNA or RNA molecules selected for their ability to bind to specific targets with high affinity, making them excellent recognition elements for biosensors. aptamergroup.comnih.govnih.gov The development of aptamer-based biosensors (aptasensors) often involves immobilizing the aptamer onto an electrode surface. mdpi.com
The role of AquaMet in this context is indirect, relating to the synthesis of materials that enhance the sensor platform. As noted in the DECL section, direct reactions on nucleic acids like aptamers with AquaMet are likely to be inhibited due to electrostatic interactions. researchgate.net However, AquaMet can be used via ROMP to synthesize functional polymers that act as an interface layer on the electrode. These polymers can be designed to facilitate the stable and oriented immobilization of aptamers, which is crucial for sensor performance. For instance, a polymer with specific functional groups could be synthesized and coated onto an electrode, after which aptamers are covalently attached to this layer, leading to a more sensitive and robust aptasensor. mdpi.comnih.gov
Bio-orthogonal Chemistry and Artificial Metalloenzymes (ArMs)
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govnih.gov This field provides powerful tools for chemical biology. youtube.com Artificial metalloenzymes (ArMs) are hybrid catalysts created by incorporating a synthetic metal-containing cofactor into a protein scaffold, combining the reactivity of transition metal catalysis with the selectivity of enzymes. acs.orgwikipedia.org
The this compound, or its core catalytic motif, has been utilized in the creation of ArMs designed for olefin metathesis. acs.orgresearchgate.net By anchoring a water-soluble metathesis catalyst within a host protein like streptavidin, researchers can create a biocatalyst for new-to-nature reactions. acs.orgresearchgate.net The protein scaffold provides a chiral environment around the active metal center, enabling stereoselective transformations that are difficult to achieve with the catalyst alone in solution. researchgate.net For example, ruthenium-bearing ArMs have been constructed that can catalyze atroposelective ring-closing metathesis in aqueous media, a reaction for which small-molecule catalysts are not known to be effective under such conditions. researchgate.net In comparative studies, the activity of these ArMs can surpass that of the free this compound in solution, demonstrating the benefit of the protein scaffold. acs.org This integration of AquaMet's catalytic power into a biological framework represents a significant step toward performing controlled, selective synthetic chemistry in complex biological environments. mdpi.com
Table 2: Comparison of Free vs. Protein-Scaffolded AquaMet Motif in Metathesis
| Catalytic System | Reaction Type | Key Advantage of ArM | Reported Outcome | Reference |
|---|---|---|---|---|
| Free this compound | Ring-Closing Metathesis (RCM) | N/A | Achieves cyclization in aqueous solution | researchgate.net |
| Artificial Metalloenzyme (ArM) with AquaMet motif | Atroposelective RCM | Enantioselectivity | Promotes product formation with enantiomeric ratios up to 81:19 | researchgate.net |
| Artificial Metalloenzyme (ArM) with AquaMet motif | Ring-Closing Metathesis (RCM) | Enhanced Activity | Higher catalytic activity observed compared to free AquaMet for specific substrates | acs.org |
Catalytic Activity of this compound within Biological Matrices (e.g., Blood)
The application of homogeneous transition-metal catalysts, such as this compound, within complex biological environments like blood is a significant challenge. The inherent reactivity that makes these catalysts effective also renders them susceptible to deactivation by a multitude of biomolecules. Blood contains numerous potential inhibitors, including cells, metabolites, and proteins containing functional groups like thiols (e.g., in glutathione (B108866) and albumin) that can coordinate to the metal center and poison the catalyst. nih.govcsic.es
Research into ruthenium-based olefin metathesis in blood has highlighted the difficulty of achieving catalytic activity due to these deactivation pathways. nih.gov The stability and productivity of AquaMet itself in aqueous solutions are known to be pH-dependent. At biologically relevant neutral pH, AquaMet can be converted into metathesis-inactive hydroxide (B78521) complexes, which presents a significant hurdle for its application under physiological conditions. acs.org Studies have shown that while high concentrations of chloride ions can mitigate the formation of these inactive species, it can also severely limit the catalyst's solubility. acs.org This delicate balance underscores the challenges of utilizing AquaMet directly in biological matrices without significant protective strategies.
Serum proteins, particularly human serum albumin (HSA), are highly abundant in the bloodstream and represent a primary source of potential catalyst deactivation. nih.govnih.gov The interaction between organoruthenium compounds and serum proteins is highly dependent on the specific ligands surrounding the metal center. nih.gov Studies on various ruthenium complexes have demonstrated a range of behaviors, from strong binding to no interaction with HSA and transferrin. nih.govnih.gov For instance, some ruthenium complexes have been shown to bind to both site I and site II of HSA, leading to changes in the protein's secondary structure and a quenching of its natural fluorescence, indicative of a static interaction where a stable complex is formed. nih.govnih.gov
While direct studies on AquaMet's interaction with serum proteins are not extensively detailed in the provided sources, the behavior of analogous ruthenium compounds suggests a high probability of interaction. The binding of proteins to the catalyst's metal center can block the coordination sites necessary for the metathesis reaction, leading to inhibition or complete deactivation. csic.es The development of strategies to protect the catalyst, such as encapsulation within protein scaffolds, has emerged as a response to the deactivating effects of biological thiols like glutathione, further indicating that unprotected catalysts are unlikely to remain active in such environments. researchgate.net
To overcome the limitations of homogeneous catalysts like AquaMet in biological settings, researchers have developed artificial metalloenzymes (ArMs). These hybrid catalysts are created by anchoring a synthetic metal complex, like a ruthenium catalyst, within a protein scaffold. nih.govnih.gov This scaffold protects the metal center from deactivating molecules present in the biological medium and can impart enhanced stability, selectivity, and activity. nih.govacs.org
Direct comparisons have shown the superior performance of ArMs over AquaMet in specific contexts. In one study, a biohybrid catalyst was developed by incorporating a Grubbs–Hoveyda type complex into an engineered nitrobindin protein scaffold. When tested for ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM) in aqueous media, AquaMet was used as a small-molecule reference catalyst and "was no match for the biohybrid catalysts". acs.org
Another powerful example is an ArM constructed by encasing a ruthenium complex within human serum albumin (AlbRu–I). This ArM was capable of catalyzing several types of olefin metathesis reactions directly in blood with a low catalyst loading (1–5 mol%), and it remained stable and active after 24 hours. nih.gov This stands in stark contrast to the expected rapid deactivation of an unprotected catalyst like AquaMet under the same conditions. nih.govacs.org Similarly, ArMs based on the biotin-streptavidin technology have been used to achieve atroposelective metathesis, a transformation for which equivalent small-molecule catalysts that work in aqueous conditions are not yet known. researchgate.net These studies collectively highlight that while AquaMet is a useful tool for aqueous metathesis, its performance can be significantly surpassed by ArMs specifically engineered for stability and activity in complex biological environments.
| Catalyst System | Reaction Type | Medium | Key Finding | Reference |
| This compound | RCM, ROMP, CM | Aqueous Buffer | Served as a baseline; Outperformed by biohybrid catalyst. | acs.org |
| Biohybrid Catalyst (NB4exp) | RCM, ROMP, CM | Aqueous Buffer | Showed superior activity compared to AquaMet. | acs.org |
| Albumin-based ArM (AlbRu–I) | Olefin Metathesis | Blood | Robust stability and catalytic activity for 24 hours in blood. | nih.gov |
| Streptavidin-based ArM | Atroposelective RCM | Aqueous Buffer | Achieved stereoselective synthesis not possible with known small-molecule aqueous catalysts. | researchgate.net |
| This compound | General Metathesis | Water (neutral pH) | Converted to inactive hydroxide species, limiting productivity. | acs.org |
Stimuli-Responsive Systems for Cargo Release
This compound has been instrumental in the development of stimuli-responsive systems for the controlled release of encapsulated materials. In these systems, the release is not triggered by common environmental changes like pH or temperature, but by a specific chemical reaction initiated by the catalyst. The stimulus is the introduction of AquaMet to a pre-engineered system, activating a bioorthogonal Ring-Opening Metathesis Polymerization (ROMP) reaction. biorxiv.orgresearchgate.net This approach allows for controllable disassembly of nanocontainers under mild, physiological conditions. biorxiv.org
A key application of AquaMet in stimuli-responsive systems is the induced disassembly of virus-like particles (VLPs). VLPs are robust protein cages that can be loaded with therapeutic or imaging agents. A strategy has been developed to trigger their disassembly and release their cargo on demand. biorxiv.orgresearchgate.net
In this method, the surface of a P22 bacteriophage-derived VLP is functionalized by covalently attaching a ROMP substrate, norbornene, to its surface-exposed lysine (B10760008) residues. biorxiv.org These functionalized VLPs remain stable until they are exposed to this compound. As a water-soluble ruthenium catalyst, AquaMet can initiate ROMP under physiological conditions (neutral pH, moderate temperature, aqueous medium). biorxiv.orgresearchgate.net The catalyst begins to polymerize the norbornene moieties on the VLP surface. biorxiv.org This polymerization leads to a catastrophic disruption of the VLP's protein shell, releasing its encapsulated contents, which has been demonstrated using Green Fluorescent Protein (GFP) as a reporter cargo. biorxiv.orgresearchgate.net
| System Component | Role | Description | Reference |
| P22 Virus-Like Particle (VLP) | Nanocontainer | Icosahedral protein shell encapsulating cargo (e.g., GFP). | biorxiv.org |
| Norbornene | ROMP Substrate | Covalently conjugated to the VLP surface. | biorxiv.orgresearchgate.net |
| This compound | Trigger/Catalyst | Water-soluble ruthenium complex that initiates polymerization. | biorxiv.orgresearchgate.net |
| ROMP Reaction | Disassembly Mechanism | Polymerization of norbornene on the VLP surface induces mechanical stress and capsid disruption. | biorxiv.org |
The mechanism for cargo release in these VLP-based systems is fundamentally mechanical, driven by a chemical reaction. The core principle is the conversion of chemical energy stored in the strained rings of the norbornene substrate into mechanical force on the VLP structure. biorxiv.org
The process unfolds as follows:
Initiation : this compound is introduced to the solution containing the norbornene-functionalized VLPs. The catalyst coordinates with a norbornene moiety, opening its ring and creating a propagating ruthenium-carbene species.
Propagation : This active species rapidly reacts with other norbornene molecules on the VLP surface, stitching them together into long polymer chains via ROMP.
Stress Induction and Disassembly : The growth of these polymer chains across the rigid, ordered surface of the VLP generates significant steric and mechanical stress. This disrupts the non-covalent protein-protein interactions that maintain the integrity of the capsid.
Cargo Release : As the capsid structure breaks down and disassembles, the encapsulated cargo is released into the surrounding medium. biorxiv.org
This ROMP-induced disassembly is a versatile strategy because it is independent of specific cellular uptake mechanisms or environmental conditions that are difficult to control in vivo. biorxiv.org The release is triggered precisely by the presence of the this compound.
Methodological Considerations and Analytical Techniques in Aquamet Catalyst Research
Optimization of Reaction Parameters and Conditions
The efficiency and outcome of reactions catalyzed by AquaMet are highly dependent on the specific conditions employed. Key parameters that are meticulously optimized in research settings include catalyst loading, the scope of compatible substrates, and the development of suitable solvent systems to ensure a homogeneous reaction environment.
The amount of AquaMet catalyst used, or catalyst loading, is a critical parameter that is optimized to achieve high yields while minimizing the cost and potential for metal contamination in the final product. Catalyst loadings for homogeneous catalysts are typically expressed as a mole percentage (mol%) relative to the substrate. For AquaMet and similar water-soluble ruthenium catalysts, loadings can range from as low as 0.5 mol% to 5 mol% depending on the complexity and reactivity of the substrate and the desired reaction rate. acs.org
A practical example of a ring-closing metathesis (RCM) reaction involves the use of AquaMet for the formation of a cyclopentene (B43876) ring. In a typical procedure, 50 mg (52 µmol) of this compound is used to cyclize 500 mg (2.08 mmol) of diethyl diallylmalonate. tcichemicals.com This corresponds to a catalyst loading of 2.5 mol%. The reaction, carried out in dichloromethane (B109758) at room temperature for 6 hours, yields diethyl cyclopent-3-ene-1,1-dicarboxylate in high yield (98%). tcichemicals.com
The substrate scope of AquaMet is comparable to other classical ruthenium catalysts like the Grubbs second-generation catalyst and nitro-Grela catalyst. apeiron-synthesis.com It has demonstrated efficacy in various types of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and enyne metathesis. acs.org Its water-solubility makes it particularly suitable for reactions involving hydrophilic substrates, such as unprotected peptides and other biomolecules. apeiron-synthesis.com
Table 1: Representative Substrate Scope and Catalyst Loading for AquaMet in Olefin Metathesis
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | 2.5 | Dichloromethane | 98 |
| Cross-Metathesis (CM) | Water-soluble olefins | 0.5 - 5 | Water/Co-solvent | Good to Excellent |
| Enyne Metathesis | Water-soluble enynes | 0.5 - 5 | Water/Co-solvent | Good to Excellent |
This table is generated based on data from available research articles.
A significant area of research in the application of AquaMet and similar catalysts is the development of solvent systems that promote a homogeneous reaction environment. While AquaMet is designed to be water-soluble, the organic substrates for metathesis are often not. beilstein-journals.org This solubility mismatch can lead to multiphasic reaction mixtures, which can hinder catalyst-substrate interaction and reduce reaction efficiency.
To overcome this challenge, researchers have explored the use of homogeneous water-organic co-solvent mixtures. nih.govnih.gov Solvents such as dimethoxyethane (DME) and acetone (B3395972) have been found to be effective co-solvents, creating a single-phase system where both the water-soluble catalyst and the organic substrate can dissolve. nih.govnih.gov For instance, high conversions (71-95%) have been achieved for RCM and CM reactions in aqueous DME and aqueous acetone systems using conventional ruthenium catalysts. nih.govnih.gov
The development of these homogeneous solvent systems is crucial for expanding the applicability of aqueous olefin metathesis to a wider range of substrates and for ensuring reproducible and scalable reaction outcomes. The choice of co-solvent and its ratio to water are important parameters that need to be optimized for each specific reaction. beilstein-journals.org
Advanced Analytical Characterization of this compound and Reaction Products
A thorough understanding of the this compound and the reactions it mediates relies on the application of a suite of advanced analytical techniques. These methods are essential for confirming the structure and purity of the catalyst, identifying and quantifying the reaction products, and for characterizing any nanoparticles or virus-like particles that may be formed in polymerization reactions.
Spectroscopic methods are indispensable tools in the study of this compound and its reactivity.
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the catalyst molecule. rsc.orgnih.govnih.gov The absorption spectrum can provide information about the coordination environment of the ruthenium center and can be used to monitor changes in the catalyst structure during the course of a reaction. rsc.orgnih.govnih.gov In situ UV-Vis spectroscopy, in particular, is a powerful technique for studying reaction kinetics and mechanisms. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for the structural elucidation of the reaction products. nih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity of atoms in a molecule. For example, the ¹H NMR spectrum of diethyl cyclopent-3-ene-1,1-dicarboxylate, the product of the RCM of diethyl diallylmalonate catalyzed by AquaMet, shows a characteristic singlet for the two olefinic protons at δ 5.61 ppm. tcichemicals.com NMR is also used to determine the conversion and yield of a reaction by integrating the signals of the starting material and the product. acs.org
Mass Spectrometry (MS) is used to determine the molecular weight of the catalyst and the reaction products. apeiron-synthesis.comnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of organometallic complexes like AquaMet. nih.gov In addition to confirming the molecular weight of the monomeric catalyst (C₃₉H₅₅Cl₃N₄ORu, MW: 803.31 g/mol ), ESI-MS has been used to observe the formation of dimers and trimers of similar Hoveyda-Grubbs type catalysts in solution. apeiron-synthesis.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the components of a reaction mixture. nih.govresearchgate.net In the context of AquaMet catalysis, HPLC is primarily used to determine the yield of the desired product and to assess the purity of the reaction mixture. nih.govresearchgate.net
The method involves injecting a sample of the reaction mixture into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the mixture are separated based on their differential interactions with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes.
To quantify the yield of a reaction, the peak area of the product in the chromatogram is compared to a calibration curve generated using known concentrations of a pure standard of the product. researchgate.net The yield percentage is then calculated using the formula:
Yield (%) = (Amount of Product / Initial Amount of Substrate) x 100 researchgate.net
HPLC is a highly sensitive and accurate technique that is essential for the optimization of reaction conditions and for ensuring the quality control of the final products.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension. nih.govazom.comssau.rumalvernpanalytical.com This technique is particularly relevant in the context of Ring-Opening Metathesis Polymerization (ROMP) reactions, which can be catalyzed by AquaMet to produce polymer nanoparticles. azom.commalvernpanalytical.com
In a DLS experiment, a laser beam is passed through the sample, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.
By analyzing the time-dependent fluctuations in the scattered light intensity, a correlation function is generated, from which the diffusion coefficient of the particles can be calculated. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles.
DLS can provide valuable information about the average particle size, the particle size distribution (polydispersity), and the stability of the nanoparticle suspension. nih.govazom.comssau.rumalvernpanalytical.com This information is crucial for controlling the properties of the resulting nanomaterials and for their application in various fields, including drug delivery and materials science. azom.commalvernpanalytical.com
Computational Chemistry and Theoretical Modeling of this compound Systems
Computational chemistry and theoretical modeling have become indispensable tools in the study of complex catalytic systems like the this compound. These methods provide detailed insights into reaction mechanisms, catalyst behavior, and substrate interactions at an atomic level, which can be challenging to obtain through experimental techniques alone. Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and energetics of ruthenium-based olefin metahullabaloo catalysts, including water-soluble variants like the this compound.
Modeling of Catalyst Behavior and Substrate Interactions
Theoretical models are crucial for understanding the behavior of the this compound in aqueous environments. Upon dissolution in water, the catalyst can undergo speciation, where water molecules or hydroxide (B78521) ions may coordinate with the ruthenium center. Computational studies on related Grubbs-type catalysts have shown that in the absence of high chloride concentrations, the formation of aqua and subsequently metathesis-inactive hydroxide complexes is thermodynamically favorable. acs.orgmdpi.com This transformation can significantly impact the catalyst's activity and stability.
Modeling of substrate interactions is another critical area of computational research. DFT calculations can elucidate the initial steps of the catalytic cycle, which typically involve the dissociation of a ligand to create a vacant coordination site, followed by the binding of the olefin substrate. nih.govresearchgate.net The mode of substrate approach, whether from the "side" or "bottom" relative to the other ligands, can be evaluated energetically to determine the most probable pathway. nih.gov
Furthermore, computational models can account for the explicit role of the solvent. Studies have indicated that water molecules can form hydrogen bonds with the substrate, which may influence the rate of cyclization relative to catalyst decomposition. acs.org The interaction between the catalyst and the substrate is a delicate balance of steric and electronic factors, which can be precisely modeled to understand the catalyst's performance.
Table 1: Calculated Relative Gibbs Free Energies for a Model Olefin Metathesis Reaction Catalyzed by a Grubbs-type Complex
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Precatalyst + Olefin | Initial state | 0.0 |
| TS1 | Transition state for ligand dissociation | +15.0 |
| 14e Intermediate + Olefin | Active catalyst species | +10.0 |
| Olefin Complex | Substrate coordinated to the catalyst | +5.0 |
| TS2 | Transition state for metallacyclobutane formation | +20.0 |
| Metallacyclobutane | Key reaction intermediate | +8.0 |
| TS3 | Transition state for cycloreversion | +18.0 |
| Product Complex | Product coordinated to the catalyst | +4.0 |
| 14e Intermediate + Product | Catalyst regeneration | +10.0 |
| Note: The values presented are representative and derived from DFT studies on related Grubbs-type catalysts to illustrate the energetic landscape of the catalytic cycle. |
Prediction of Reaction Outcomes and Mechanistic Insights
One of the significant contributions of computational chemistry is the prediction of reaction outcomes, including stereoselectivity. For reactions catalyzed by AquaMet and related catalysts, the formation of either Z (cis) or E (trans) isomers is determined by the relative energies of the transition states leading to these products. DFT calculations can accurately model the geometries and energies of the metallacyclobutane intermediates and the subsequent cycloreversion transition states. nih.gov By comparing the energy barriers for the formation of the different isomers, a prediction of the product ratio can be made.
Mechanistic insights derived from computational studies are invaluable for catalyst design and optimization. For instance, theoretical investigations have detailed various catalyst decomposition pathways in aqueous media. mdpi.com These studies have proposed mechanisms involving the formation of ruthenium hydride species or inactive μ-oxo-bridged dimers, providing a basis for developing more robust catalysts. researchgate.net
DFT calculations have also been employed to create reaction profiles that map the energy landscape of the entire catalytic cycle. nih.gov These profiles detail the relative energies of all intermediates and transition states, allowing for the identification of the rate-determining step. For many ruthenium-catalyzed olefin metathesis reactions, the formation or the cycloreversion of the metallacyclobutane intermediate is found to be rate-limiting. nih.govresearchgate.net
Table 2: Key Parameters from DFT Studies on Grubbs-type Catalysts
| Parameter | Description | Typical Calculated Values |
| Ligand Dissociation Energy | Energy required to dissociate a ligand (e.g., phosphine) to form the active species. | 10-25 kcal/mol |
| Olefin Binding Energy | Energy released upon coordination of an olefin to the active catalyst. | -5 to -15 kcal/mol |
| Metallacyclobutane Formation Barrier | Activation energy for the [2+2] cycloaddition of the olefin and the alkylidene. | 5-15 kcal/mol |
| Cycloreversion Barrier | Activation energy for the retro-[2+2] reaction to release the product. | 10-20 kcal/mol |
| ΔG° of Reaction | Overall change in Gibbs free energy for the catalytic cycle. | Varies with substrate |
| Note: These values are generalized from various computational studies on Grubbs-type catalysts and serve to illustrate the typical energy scales involved. |
Future Research Directions and Emerging Paradigms for Aquamet Catalyst
Development of Next-Generation AquaMet Catalyst Variants with Enhanced Performance
Future research is focused on developing next-generation this compound variants with improved activity, stability, and selectivity. One approach involves the modification of halide ligands; studies have shown that replacing chloride ligands with iodide in Grubbs-Hoveyda II type catalysts can improve stability in water, although sometimes at the cost of initial activity. The influence of biological buffers on catalyst performance is also being investigated, suggesting that halide substitution can mitigate the destabilizing effects of buffer salts.
Another area of development is the incorporation of cationic cyclic alkyl amino carbene (CAAC) ligands, which have shown promise in enhancing catalyst stability and activity in protic media. The strategic introduction of p-trimethylammonium groups to the N-aryl groups of Ru-CAAC catalysts is being explored to achieve better solubility and performance in water.
Tailoring the catalyst structure to control initiation and propagation rates is also a key aspect of developing enhanced variants, particularly for applications like living polymerization where control over polymer properties is crucial.
Expansion of this compound Utility in Unexplored Chemical Transformations
The utility of this compound is being expanded to a broader range of chemical transformations beyond traditional RCM, CM, and ROMP. Research is exploring its application in challenging reactions involving complex or highly functionalized substrates. For instance, its use in RCM leading to the formation of 5-membered rings in neat water with low catalyst loadings highlights its potential for efficient synthesis under mild conditions.
The application of AquaMet in the synthesis of macrocyclic compounds, including macrocyclic musks, at relatively high substrate concentrations demonstrates its capability for challenging macrocyclization reactions. Further exploration of its activity in enyne metathesis in water is also an area of ongoing research.
Integration of this compound into Complex Biological and Supramolecular Systems
A significant emerging paradigm is the integration of this compound into complex biological and supramolecular systems for applications in chemical biology and nanomedicine. This includes the development of artificial metalloenzymes (ArMs) by conjugating the catalyst into protein scaffolds, such as albumin, to tune their catalytic properties and enable reactions in biological environments. This approach aims to leverage the biocompatibility of proteins while utilizing the catalytic power of the ruthenium complex for in vivo transformations.
This compound is also being explored for inducing the disassembly of virus-like particles (VLPs) through ROMP, offering a mechanism for controlled cargo release in drug delivery systems. This involves functionalizing VLPs with ROMP substrates and using AquaMet to trigger disassembly under physiological conditions.
Furthermore, the catalyst has been utilized in the synthesis of polymeric electroactive structures for biosensing applications, demonstrating its potential in the development of advanced diagnostic tools. Its ability to tolerate high concentrations of charges and its water solubility are crucial for these applications.
Advancements in Sustainable and Scalable Metathesis Processes Utilizing this compound
Advancements in utilizing this compound for more sustainable and scalable metathesis processes are a key research focus. Performing metathesis reactions in neat water is a significant step towards greener chemistry, and AquaMet's water solubility facilitates homogeneous catalysis in this medium.
Addressing the challenge of ruthenium removal from products after aqueous homogeneous olefin metathesis (AHOM) reactions is crucial for scalability and pharmaceutical applications. Research is ongoing to develop efficient purification methods to reduce residual ruthenium content to very low levels. Strategies involving the design of catalysts with specific solubility profiles or the use of heterogeneous supports for easier separation are being investigated.
The development of durable and reusable heterogeneous catalysts based on AquaMet, potentially through immobilization on supports like SBA-15, is also being explored to improve the sustainability and cost-effectiveness of metathesis processes.
Exploration of Continuous-Flow Methodologies with Immobilized this compound
The exploration of continuous-flow methodologies utilizing immobilized this compound is an important direction for process intensification and scalability. Immobilizing the catalyst on solid supports, such as siliceous materials, allows for its use in continuous-flow reactors, offering advantages such as improved selectivity, easier product separation, and catalyst recovery and reuse.
Studies have demonstrated the successful immobilization of ammonium-tagged catalysts like AquaMet on supports such as SBA-15, and their application in continuous-flow processes. This approach facilitates the synthesis of products with very low residual ruthenium content after simple filtration. Continuous-flow systems with immobilized AquaMet are being investigated for various metathesis reactions, including RCM and CM.
The integration of immobilized AquaMet into microfluidic or flow systems is expected to enable more efficient and controlled metathesis reactions on a larger scale, contributing to the development of more sustainable and economically viable chemical processes.
Q & A
Basic Research Questions
Q. What experimental parameters critically influence the efficiency of AquaMet Catalyst in aqueous-phase reactions?
- Methodological Answer : Solvent selection and reaction environment are pivotal. For example, this compound exhibits high conversion rates in polar aprotic solvents like DMF (quantitative conversion) but significantly lower efficiency in aqueous media due to competing coordination effects . Systematic optimization should include testing solvent polarity, pH, and ionic strength. Evidence from RCM reactions on unprotected peptides highlights the need to pre-screen solvents for compatibility with the catalyst’s active sites .
Q. How does this compound’s activity compare in homogeneous vs. heterogeneous catalytic systems?
- Methodological Answer : Homogeneous systems often suffer from catalyst aggregation or deactivation in aqueous environments, as seen in chemo-enzymatic cascades where this compound showed trace yields compared to enzyme-immobilized alternatives . Heterogeneous systems (e.g., supported catalysts) may improve stability but require characterization via techniques like environmental TEM to track particle size distributions and active site accessibility .
Advanced Research Questions
Q. How can multi-scale computational models resolve discrepancies in this compound’s kinetic behavior across reaction environments?
- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can bridge time scales from femtosecond electronic transitions to steady-state kinetics. For instance, entropy-driven polarity compensation at catalyst surfaces (e.g., CeO₂ supports) can be modeled using AIMD and kinetic Monte Carlo methods to explain solvent-dependent reactivity . Parameterizing these models with experimental data (e.g., from microkinetic studies) reduces errors in predicting turnover frequencies .
Q. What strategies mitigate this compound deactivation in biomolecule-rich systems?
- Methodological Answer : Competitive ligand binding studies combined with scanning electrochemical microscopy (SECM) can identify deactivation pathways. In one study, unspecific coordination between this compound and enzymes reduced metathesis efficiency; introducing protective ligands or spatial confinement (e.g., protein scaffolds) minimized this interaction . Surface interrogation techniques, such as SECM, validate these modifications by mapping local catalytic activity in real time .
Q. How can data science tools enhance the discovery of AquaMet-derived catalysts for complex reaction networks?
- Methodological Answer : Machine learning algorithms trained on high-dimensional datasets (e.g., reaction yields, solvent parameters, catalyst compositions) can identify non-linear relationships. For example, clustering analysis of kinetic data from water oxidation catalysts revealed optimal combinations of ligand flexibility and metal center oxidation states . Active learning workflows iteratively prioritize experiments, reducing trial-and-error cycles in optimizing AquaMet derivatives .
Data Contradiction Analysis
Q. Why do studies report conflicting turnover numbers (TONs) for this compound in similar aqueous reactions?
- Methodological Answer : Discrepancies often arise from unaccounted solvent microenvironments or trace impurities. A study comparing AquaMet with metalloenzymes found that residual biomolecules in aqueous buffers deactivated the catalyst via coordination, leading to lower TONs . Rigorous purification of solvents and in situ characterization (e.g., XAS or operando spectroscopy) are critical for reproducible measurements .
Q. How to reconcile computational predictions of AquaMet’s activation energy with experimental observations?
- Methodological Answer : DFT calculations may underestimate entropic contributions in solvated systems. Free-energy perturbation (FEP) or umbrella sampling methods better capture solvent reorganization effects. For instance, anharmonicity in zeolite-confined ethanol adsorption was only resolved using advanced sampling techniques, highlighting the need for multi-physics approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
